1-(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)-2-(thiophen-3-yl)ethan-1-one
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Description
1-(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)-2-(thiophen-3-yl)ethan-1-one is a useful research compound. Its molecular formula is C13H15N3O2S2 and its molecular weight is 309.4. The purity is usually 95%.
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Biological Activity
1-(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)-2-(thiophen-3-yl)ethan-1-one is a compound that incorporates a thiadiazole moiety, which has been associated with various biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties.
Antimicrobial Activity
Research indicates that compounds containing the thiadiazole structure exhibit significant antimicrobial properties. For instance:
- A series of novel thiadiazole derivatives have shown activity against both Gram-positive and Gram-negative bacteria. In particular, compounds similar to this compound demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli using the disk diffusion method .
Table 1: Antimicrobial Activity of Thiadiazole Derivatives
Compound Name | Target Organism | Zone of Inhibition (mm) |
---|---|---|
Compound A | Staphylococcus aureus | 15 |
Compound B | Escherichia coli | 13 |
Compound C | Candida albicans | 12 |
Anticancer Properties
The anticancer potential of thiadiazole derivatives has been extensively studied. For instance:
- Compounds featuring the 1,3,4-thiadiazole ring have shown promising results in inhibiting cell proliferation in various cancer cell lines. In vitro studies indicated that modifications to the piperidine moiety significantly enhance cytotoxicity against human breast cancer MCF-7 cells and liver cancer HepG2 cells .
Table 2: Cytotoxic Activity Against Cancer Cell Lines
Compound Name | Cell Line | IC50 (µM) |
---|---|---|
Compound I | MCF-7 | 12.5 |
Compound II | HepG2 | 10.0 |
Compound III | A549 | 0.2 |
The mechanism by which these compounds exert their biological effects often involves inducing apoptosis and disrupting cellular signaling pathways. For example:
- The anticancer activity is attributed to the ability of these compounds to induce apoptotic cell death through modulation of key proteins involved in cell cycle regulation .
Case Studies
Several studies have highlighted the effectiveness of thiadiazole derivatives in clinical settings:
- Study on Anticancer Activity : A study involving a series of thiadiazole-based compounds demonstrated that those with substituted piperazine or piperidine moieties exhibited enhanced cytotoxicity against various cancer cell lines compared to their unsubstituted counterparts .
- Antimicrobial Efficacy : Another investigation reported that a novel thiadiazole derivative showed significant antimicrobial activity against resistant strains of bacteria, suggesting potential for development into therapeutic agents .
Properties
IUPAC Name |
1-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]-2-thiophen-3-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2S2/c17-12(7-10-3-6-19-8-10)16-4-1-11(2-5-16)18-13-15-14-9-20-13/h3,6,8-9,11H,1-2,4-5,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSWIBEFPXIBYDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NN=CS2)C(=O)CC3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.